6-Chloro-3,7-dimethylocta-1,7-dien-3-ol
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Overview
Description
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol is a chemical compound with the molecular formula C10H17ClO It is a derivative of linalool, a naturally occurring terpene alcohol found in many flowers and spice plants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,7-dimethylocta-1,7-dien-3-ol typically involves the chlorination of linalool. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the chlorinating agent. The reaction temperature is maintained at around 0-5°C to control the rate of chlorination and to minimize side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this purpose include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of compounds with different functional groups replacing the chlorine atom.
Scientific Research Applications
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in the development of new pharmaceuticals.
Industry: Used in the production of fragrances and flavoring agents due to its pleasant scent.
Mechanism of Action
The mechanism of action of 6-Chloro-3,7-dimethylocta-1,7-dien-3-ol involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, disrupting their integrity and leading to cell death. The compound may also inhibit the activity of certain enzymes, thereby affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Linalool: A naturally occurring terpene alcohol with a similar structure but without the chlorine atom.
Geraniol: Another terpene alcohol with a similar structure but different functional groups.
Citral: A terpene aldehyde with a similar carbon skeleton but different functional groups.
Uniqueness
6-Chloro-3,7-dimethylocta-1,7-dien-3-ol is unique due to the presence of the chlorine atom, which imparts different chemical properties compared to its non-chlorinated counterparts. This makes it a valuable compound for specific applications where chlorinated derivatives are required.
Properties
CAS No. |
74514-23-1 |
---|---|
Molecular Formula |
C10H17ClO |
Molecular Weight |
188.69 g/mol |
IUPAC Name |
6-chloro-3,7-dimethylocta-1,7-dien-3-ol |
InChI |
InChI=1S/C10H17ClO/c1-5-10(4,12)7-6-9(11)8(2)3/h5,9,12H,1-2,6-7H2,3-4H3 |
InChI Key |
GYDUDSDCDLVYNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(CCC(C)(C=C)O)Cl |
Origin of Product |
United States |
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